N-Desmethyl Clobazam-d5

Description

BenchChem offers high-quality N-Desmethyl Clobazam-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl Clobazam-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

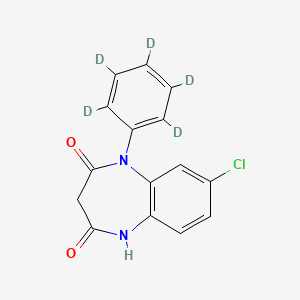

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTVVRIFVKKTJK-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747548 | |

| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129973-75-7 | |

| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-Desmethyl Clobazam-d5 for Advanced Bioanalytical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-Desmethyl Clobazam-d5, a critical tool in the precise quantification of N-desmethylclobazam, the primary active metabolite of the anticonvulsant drug clobazam. As an isotopically labeled internal standard, its application is fundamental to the robustness and accuracy of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This document will detail its chemical properties, outline its application in validated bioanalytical methods, and provide expert insights into best practices for its use.

Foundational Principles: The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard. N-Desmethyl Clobazam-d5 serves this purpose for the analysis of its unlabeled counterpart, N-desmethylclobazam.

The core principle lies in the near-identical physicochemical properties of the SIL-IS and the native analyte. The deuterium labels add mass without significantly altering polarity, chromatographic retention time, or ionization efficiency. This co-elution and co-ionization behavior allows the SIL-IS to meticulously track and compensate for variations that can occur at every stage of the analytical process, from sample extraction to ionization in the mass spectrometer source. This ensures a level of accuracy and precision that is unattainable with other types of internal standards.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Desmethyl Clobazam-d5 is essential for its proper handling, storage, and application.

| Property | Data | Source(s) |

| Chemical Name | N-Desmethyl Clobazam-d5 | |

| Synonyms | Norclobazam-d5, 8-Chloro-1-phenyl-1,5-benzodiazepine-2,4-dione-d5 | |

| Molecular Formula | C₁₅H₆D₅ClN₂O₂ | |

| Exact Mass | 305.11 | |

| Molecular Weight | 305.78 g/mol | |

| Isotopic Purity | Typically ≥99% deuterated forms (d1-d5), with ≤1% d0 | |

| Appearance | A crystalline solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| Storage Conditions | Recommended storage at -20°C to ensure long-term stability. |

The five deuterium atoms are typically located on the phenyl ring, a position that is not susceptible to back-exchange with hydrogen under typical physiological or analytical conditions, ensuring the stability of the isotopic label throughout the experimental process.

Application in a Validated LC-MS/MS Bioanalytical Method

The primary application of N-Desmethyl Clobazam-d5 is as an internal standard for the quantification of N-desmethylclobazam in biological matrices. Below is a representative, field-proven protocol for the analysis of human plasma.

Materials and Reagents

-

Standards: N-Desmethyl Clobazam and N-Desmethyl Clobazam-d5 certified reference materials.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid.

-

Water: Deionized water, >18 MΩ·cm.

-

Plasma: Blank human plasma, screened for interferences.

Step-by-Step Experimental Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting benzodiazepines from plasma, offering high recovery and simplicity.

Caption: Sample preparation workflow via protein precipitation.

-

Aliquoting: Pipette 100 µL of plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the N-Desmethyl Clobazam-d5 working solution (e.g., 100 ng/mL in methanol) to each tube. The use of a deuterated standard is crucial as it behaves almost identically to the analyte during the subsequent steps, correcting for any potential variability in sample handling or extraction efficiency.

-

Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is a robust choice for ensuring complete protein precipitation.

-

Mixing: Vortex each tube vigorously for 1-2 minutes to ensure thorough mixing and complete denaturation of proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial, avoiding the protein pellet.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following tables outline typical starting conditions for an LC-MS/MS method. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent reversed-phase retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient | 30% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures efficient elution and sharp peak shapes for both the analyte and its metabolites. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A small volume minimizes peak distortion. |

| Column Temperature | 40°C | Reduces viscosity and can improve peak shape and reproducibility. |

Table 2: Mass Spectrometry Parameters (Triple Quadrupole)

| Parameter | N-Desmethyl Clobazam | N-Desmethyl Clobazam-d5 | Rationale |

| Ionization Mode | ESI+ | ESI+ | Benzodiazepines readily form protonated molecules [M+H]⁺. |

| Precursor Ion (Q1) | m/z 287.1 | m/z 292.1 | Corresponds to the [M+H]⁺ of the analyte and the internal standard. |

| Product Ion (Q3) (Quantifier) | m/z 229.1 | m/z 234.1 | A stable, high-intensity fragment ion used for quantification. |

| Product Ion (Q3) (Qualifier) | m/z 259.1 | m/z 264.1 | A second fragment ion used for identity confirmation. |

| Collision Energy (CE) | Optimize | Optimize | CE is empirically optimized to maximize the signal of the product ions. |

| Declustering Potential (DP) | Optimize | Optimize | Optimized to prevent in-source fragmentation and reduce matrix effects. |

Data Interpretation and System Validation

The concentration of N-desmethylclobazam in an unknown sample is determined by calculating the peak area ratio of the analyte to the N-Desmethyl Clobazam-d5 internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The use of the SIL-IS corrects for any loss during sample preparation and any suppression or enhancement of the signal during ionization, a phenomenon known as the matrix effect.

Method validation must be performed according to regulatory guidelines (e.g., FDA, EMA) and should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. N-Desmethyl Clobazam-d5 is instrumental in passing these validation tests, as it demonstrates the method's robustness across different sample lots and conditions.

Conclusion

N-Desmethyl Clobazam-d5 is an indispensable tool for the accurate and reliable quantification of N-desmethylclobazam in complex biological matrices. Its properties as a stable isotope-labeled internal standard allow it to compensate for a wide range of analytical variabilities, thereby ensuring the integrity and validity of bioanalytical data. The methodologies described in this guide provide a robust framework for researchers and drug development professionals to implement this critical reagent in their pharmacokinetic and therapeutic drug monitoring workflows, ultimately contributing to a better understanding of clobazam's clinical efficacy and safety.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Clobazam-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Clobazam-d5, an isotopically labeled internal standard crucial for the accurate quantification of N-Desmethyl Clobazam in pharmacokinetic and metabolic studies. N-Desmethyl Clobazam is the primary active metabolite of the anti-epileptic and anxiolytic drug Clobazam.[1] The guide details a plausible and robust synthetic pathway, outlines comprehensive characterization methodologies, and offers insights into the rationale behind the experimental choices, empowering researchers to confidently prepare and validate this essential analytical tool.

Introduction: The Rationale for a Deuterated Internal Standard

In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. N-Desmethyl Clobazam-d5, with five deuterium atoms incorporated into the phenyl ring, serves as an ideal SIL-IS for its unlabeled counterpart. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows for clear differentiation by the mass spectrometer, effectively compensating for matrix effects and variations in instrument response.

The deuteration on the phenyl ring provides a stable isotopic label with a low probability of back-exchange, ensuring the integrity of the standard throughout the analytical process. This guide will provide the necessary technical details for the successful synthesis and rigorous characterization of N-Desmethyl Clobazam-d5.

Proposed Synthesis of N-Desmethyl Clobazam-d5

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of N-Desmethyl Clobazam-d5 points to two key precursors: a substituted o-phenylenediamine derivative and a malonic acid derivative. The deuterium labeling is strategically introduced via aniline-d5.

Caption: Retrosynthetic analysis of N-Desmethyl Clobazam-d5.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-(5-chloro-2-nitrophenyl)aniline-d5

This initial step involves a nucleophilic aromatic substitution reaction.

-

Reaction: 4-Chloro-2-nitroaniline is reacted with aniline-d5.

-

Rationale: The nitro group activates the aromatic ring, facilitating the displacement of a suitable leaving group by the deuterated aniline. A strong base is typically used to deprotonate the aniline, increasing its nucleophilicity.

-

Protocol:

-

To a solution of 4-chloro-2-nitroaniline (1 eq) in a high-boiling point aprotic solvent such as dimethylformamide (DMF), add aniline-d5 (1.1 eq).

-

Add a non-nucleophilic base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is reduced to an amine to form the o-phenylenediamine derivative.

-

Reaction: The nitro group of N-(5-chloro-2-nitrophenyl)aniline-d5 is reduced.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired 2-Amino-N-(phenyl-d5)-5-chloroaniline.

-

Step 3: Acylation with a Malonyl Derivative

The resulting diamine is then acylated to introduce the carbon backbone for the diazepine ring.

-

Reaction: 2-Amino-N-(phenyl-d5)-5-chloroaniline is reacted with a malonic acid derivative, such as malonyl dichloride or a dialkyl malonate.

-

Rationale: This reaction forms an amide linkage, setting the stage for the final cyclization. Using malonyl dichloride is often more reactive.

-

Protocol:

-

Dissolve the diamine from Step 2 in a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq).

-

Slowly add a solution of malonyl dichloride (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 4: Intramolecular Cyclization to form N-Desmethyl Clobazam-d5

The final step is the formation of the seven-membered benzodiazepine ring.

-

Reaction: The acylated intermediate undergoes an intramolecular condensation.

-

Rationale: This cyclization is often promoted by heat or a catalytic amount of acid.

-

Protocol:

-

Dissolve the crude product from Step 3 in a high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA).

-

Heat the mixture to reflux, with azeotropic removal of water if necessary (using a Dean-Stark apparatus).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate.

-

Purify the final product, N-Desmethyl Clobazam-d5, by recrystallization or column chromatography.

-

Caption: Proposed synthetic workflow for N-Desmethyl Clobazam-d5.

Comprehensive Characterization of N-Desmethyl Clobazam-d5

Rigorous characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized N-Desmethyl Clobazam-d5. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

-

Rationale: A reversed-phase HPLC method can effectively separate the final product from any starting materials or by-products.

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to improve peak shape. A typical mobile phase could be a mixture of water and acetonitrile (e.g., 57:43 v/v).[3]

-

Flow Rate: 0.8-1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 228 nm).[3]

-

Analysis: The purity is determined by the peak area percentage of the main component.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of N-Desmethyl Clobazam-d5.

-

Rationale: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) confirms the structure through characteristic fragmentation patterns.

-

Expected Results:

-

Molecular Ion: The protonated molecule [M+H]⁺ should be observed at m/z 292.0, which is 5 mass units higher than the unlabeled N-Desmethyl Clobazam (m/z 287.0).

-

Isotopic Enrichment: The isotopic distribution of the molecular ion peak should confirm the high incorporation of five deuterium atoms.

-

Fragmentation: A characteristic fragmentation pattern for N-Desmethyl Clobazam involves the loss of a portion of the diazepine ring. For N-Desmethyl Clobazam-d5, the major product ion is expected at m/z 250.0, corresponding to the loss of a neutral fragment. This m/z 292.0 → 250.0 transition is a key identifier in LC-MS/MS methods.[4]

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Desmethyl Clobazam | 287.0 | 245.0 |

| N-Desmethyl Clobazam-d5 | 292.0 | 250.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

Rationale: ¹H NMR confirms the absence of protons on the deuterated phenyl ring and the presence of all other protons. ¹³C NMR confirms the carbon skeleton.

-

¹H NMR Spectroscopy:

-

The spectrum of N-Desmethyl Clobazam-d5 will be significantly simpler than its unlabeled counterpart in the aromatic region.

-

The multiplet corresponding to the five protons of the N-phenyl group (typically in the range of 7.2-7.5 ppm) will be absent.

-

The protons on the chlorinated benzene ring and the methylene protons of the diazepine ring will be present with their characteristic chemical shifts and coupling patterns.

-

-

¹³C NMR Spectroscopy:

-

The carbon signals of the deuterated phenyl ring will be observed as multiplets with attenuated intensity due to C-D coupling.

-

The other carbon signals of the molecule should be consistent with the structure of N-Desmethyl Clobazam.

-

Caption: Logical workflow for the characterization of N-Desmethyl Clobazam-d5.

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of N-Desmethyl Clobazam-d5. By following the proposed synthetic route and employing the comprehensive characterization techniques outlined, researchers can confidently produce and validate this critical internal standard. The availability of a well-characterized N-Desmethyl Clobazam-d5 is paramount for the generation of reliable and accurate quantitative data in clinical and preclinical studies involving Clobazam, ultimately contributing to a better understanding of its pharmacology and therapeutic efficacy.

References

-

Protein precipitation method for determination of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. Biomedical Chromatography, 34(1), e4710. [Link]

-

Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 100-106. [Link]

-

Kandri Rodi, Y., & Essassi, E. M. (2024). SYNTHETIC APPROACHES TO 1,5-BENZODIAZEPINE-2,4-DIONE DERIVATIVES: A REVIEW. Moroccan Journal of Heterocyclic Chemistry, 23(1), 01-33. [Link]

-

Isse, F. A., & Mahmoud, S. H. (2021). Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. Analytica, 2(3), 57-65. [Link]

-

Clobazam. Wikipedia. [Link]

-

Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2010). Synthesis of 1, 5-Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-503. [Link]

-

Chromatography of clobazam and N-desmethylclobazam at the LLOQ (no color). ResearchGate. [Link]

-

Kumar, A., Sharad, S., & Kumar, M. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10), 769-778. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289). Human Metabolome Database. [Link]

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(28), 19335-19356. [Link]

-

Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Sharma, S. D., Hazarika, P., & Konwar, D. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749. [Link]

-

Sharma, S., Sharma, P., & Kumar, A. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Desmethylclobazam. PubChem. [Link]

-

The clobazam metabolite N-desmethyl clobazam is an α2 preferring benzodiazepine with an improved therapeutic window for antihyperalgesia. eNeuro, 3(5), ENEURO.0162-16.2016. [Link]

-

Desmethylclobazam. SpectraBase. [Link]

-

[Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. Medicina del Lavoro, 82(3), 253-260. [Link]

Sources

Decoding the Certificate of Analysis: A Technical Guide to N-Desmethyl Clobazam-d5 for Bioanalytical Applications

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Clobazam, the integrity of quantitative data is paramount. This hinges on the quality of the internal standard used to correct for analytical variability. N-Desmethyl Clobazam-d5, the deuterated analog of Clobazam's major active metabolite, serves as the gold standard for such applications, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] Its Certificate of Analysis (CoA) is not merely a document of specifications; it is a testament to the rigorous scientific validation that underpins its suitability as a reliable analytical tool.

This in-depth technical guide provides a comprehensive walkthrough of a typical CoA for N-Desmethyl Clobazam-d5, demystifying the analytical techniques and data presented. By understanding the causality behind the experimental choices and the self-validating nature of the described protocols, users can confidently employ this critical reagent in their research and development endeavors.

The Crucial Role of N-Desmethyl Clobazam-d5 in Clobazam Bioanalysis

Clobazam, a 1,5-benzodiazepine, is extensively metabolized in the liver, primarily through oxidative demethylation by cytochrome P450 enzymes (CYP3A4 and to a lesser extent, CYP2C19 and CYP2B6) to its active metabolite, N-Desmethyl Clobazam.[2][3][4] This metabolite not only contributes significantly to the overall therapeutic effect but also has a longer half-life than the parent drug, making its accurate quantification essential for pharmacokinetic and therapeutic drug monitoring studies.[3][5]

Stable isotope-labeled internal standards, such as N-Desmethyl Clobazam-d5, are the preferred choice in quantitative mass spectrometry because they are chemically identical to the analyte of interest.[6] This near-perfect analogy ensures they co-elute chromatographically and experience the same ionization efficiencies and matrix effects as the unlabeled analyte, thus providing robust correction for variations during sample preparation and analysis.[7] The five deuterium atoms on the phenyl ring provide a sufficient mass shift (typically ≥ 3–4 Da) to distinguish it from the native analyte in a mass spectrometer without significantly altering its physicochemical properties.[6]

Anatomy of a Certificate of Analysis for N-Desmethyl Clobazam-d5

A Certificate of Analysis for a high-purity reference standard like N-Desmethyl Clobazam-d5 is a comprehensive document that certifies its identity, purity, and concentration. Below is a breakdown of the key analytical tests and their significance.

Identification and Physicochemical Properties

This section provides fundamental information about the compound.

| Parameter | Typical Specification | Significance |

| Chemical Name | 8-Chloro-1-(phenyl-d5)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | Unambiguous chemical identification according to IUPAC nomenclature. |

| CAS Number | 129973-75-7 | A unique numerical identifier assigned by the Chemical Abstracts Service.[8] |

| Molecular Formula | C₁₅H₆D₅ClN₂O₂ | Denotes the elemental composition, including the number of deuterium atoms.[9] |

| Molecular Weight | 291.74 g/mol | The mass of one mole of the substance, accounting for the deuterium atoms.[10] |

| Appearance | White to Off-White Solid | A qualitative check for gross impurities or degradation.[9] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Provides guidance for preparing stock solutions for analysis.[9] |

Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure of a molecule. For N-Desmethyl Clobazam-d5, ¹H-NMR confirms the identity and the position of the deuterium labels.

Causality of Experimental Choice: While ¹H-NMR is used for structural confirmation, the absence of signals from the phenyl ring protons, which are present in the unlabeled N-Desmethyl Clobazam, provides direct evidence of successful deuteration at these positions. The remaining proton signals should correspond to the benzodiazepine ring structure.

Experimental Protocol: ¹H-NMR Spectroscopy

-

Sample Preparation: Accurately weigh a small amount of N-Desmethyl Clobazam-d5 and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H-NMR spectrum using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

Interpretation: Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the expected structure of N-Desmethyl Clobazam-d5.

Sources

- 1. database.ich.org [database.ich.org]

- 2. The clobazam metabolite N-desmethyl clobazam is an α2 preferring benzodiazepine with an improved therapeutic window for antihyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]

- 4. Functional characterization of the 1,5-benzodiazepine clobazam and its major active metabolite N-desmethylclobazam at human GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. waters.com [waters.com]

- 8. N-Desmethyl Clobazam-d5 | LGC Standards [lgcstandards.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. N-Desmethyl Clobazam-d5 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated N-Desmethylclobazam

This guide provides a comprehensive technical overview of the physicochemical properties of deuterated N-desmethylclobazam (NDMC), the primary active metabolite of the anti-epileptic drug clobazam. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific rationale for deuteration, details the comparative physicochemical properties, presents robust experimental protocols for their characterization, and discusses the implications for therapeutic development.

Introduction: The Strategic Imperative for Deuterating Clobazam's Metabolite

Clobazam, a 1,5-benzodiazepine, is an established adjunctive therapy for seizures associated with Lennox-Gastaut syndrome.[1] Upon administration, it is extensively metabolized in the liver, primarily through N-demethylation by Cytochrome P450 3A4 (CYP3A4), to its major active metabolite, N-desmethylclobazam (NDMC or norclobazam).[2][3] This metabolite is not only pharmacologically active but also exhibits a longer half-life (71-82 hours) than the parent drug (36-42 hours), contributing significantly to the overall therapeutic effect.[4][5]

The metabolic clearance of NDMC is predominantly mediated by another P450 enzyme, CYP2C19, which hydroxylates the molecule, leading to its inactivation and subsequent excretion.[2][4] The activity of CYP2C19 is highly variable across the population due to genetic polymorphisms, which can lead to significant inter-individual differences in NDMC exposure and, consequently, clinical response and side effects.[2]

This metabolic pathway presents a strategic opportunity for chemical modification through deuteration. Deuteration is the process of replacing one or more hydrogen atoms (protium, ¹H) in a molecule with its heavier, stable isotope, deuterium (²H or D).[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] This increased bond strength can make the bond more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect (KIE).[8] By strategically placing deuterium at a site of metabolism, the rate of metabolic breakdown can be slowed, leading to an improved pharmacokinetic profile.[9][10] This "deuterium switch" approach has been successfully validated with the FDA approval of drugs like deutetrabenazine.[11][12][13]

For NDMC, deuteration at the site of CYP2C19-mediated hydroxylation is hypothesized to attenuate its metabolic clearance. This could lead to a more consistent plasma concentration, a longer half-life, potentially allowing for lower or less frequent dosing, and reduced variability in patients with different CYP2C19 metabolizer statuses.[7][14]

Section 1: Clobazam and N-Desmethylclobazam Metabolic Pathway

The biotransformation of clobazam is a two-step process involving its primary active metabolite. Understanding this pathway is critical to appreciating the rationale for deuteration.

-

Step 1: Formation of N-Desmethylclobazam (NDMC). Clobazam is demethylated by CYP3A4 (with minor contributions from CYP2C19 and CYP2B6) to form NDMC.[4] This is the primary activation step.

-

Step 2: Clearance of NDMC. NDMC is subsequently hydroxylated, primarily by CYP2C19, to the inactive metabolite 4'-hydroxy-N-desmethylclobazam, which is then excreted.[2][4]

The deuteration strategy focuses on slowing the second step, which is the rate-limiting step for the clearance of the active moiety, NDMC.

Section 2: Comparative Physicochemical Properties

While many physicochemical properties are not expected to change dramatically upon deuteration, subtle differences can exist, and the impact on metabolic stability is profound.[15] The most common commercially available deuterated analog is N-Desmethyl Clobazam-d5, where the five hydrogens on the phenyl ring are replaced with deuterium.[16]

| Property | N-Desmethylclobazam (NDMC) | Deuterated NDMC (d5-phenyl) | Rationale for Change / Method of Determination |

| Molecular Formula | C₁₅H₁₁ClN₂O₂[17] | C₁₅H₆D₅ClN₂O₂[16] | Isotopic substitution of 5 hydrogens with deuterium. |

| Molecular Weight | 286.71 g/mol [17] | 291.74 g/mol | Increased mass due to 5 neutrons. Determined by Mass Spectrometry. |

| pKa | ~6.6 (Estimated similar to Clobazam)[18] | Expected to be very similar | pKa is governed by electronic effects, which are minimally altered by deuteration. Determined by Potentiometric Titration or UV-Vis Spectroscopy. |

| logP (Octanol/Water) | Not specified; lipophilic | Expected to be very similar | Lipophilicity is mainly a function of molecular structure and polarity, which is largely unchanged. Determined by Shake-Flask Method or RP-HPLC. |

| Aqueous Solubility | Slightly soluble | Expected to be very similar | Isotopic substitution typically has a minor effect on solubility in water.[19] Determined by Equilibrium Solubility Assay. |

| Metabolic Stability (t½) | Substrate of CYP2C19[2] | Significantly Increased | Kinetic Isotope Effect: Stronger C-D bonds slow the rate of CYP2C19-mediated hydroxylation on the phenyl ring. Determined by in vitro microsomal stability assays. |

Section 3: Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, all characterization must be performed using validated methods with appropriate controls.

Protocol: Determination of pKa by Potentiometric Titration

This method directly measures the pH at which the compound is 50% ionized.

Rationale: Potentiometric titration is a robust and direct method for determining ionization constants, providing high accuracy when the analyte is sufficiently soluble in water or co-solvent systems.

Methodology:

-

Preparation: Prepare a 1-5 mM solution of the test compound (NDMC or d5-NDMC) in a suitable solvent (e.g., 50:50 methanol:water).

-

Instrumentation: Use a calibrated pH meter with a precision electrode and an automated titrator.

-

Titration (Acid): Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to a low pH (~2.0).

-

Titration (Base): Titrate the acidified solution with a standardized solution of NaOH (e.g., 0.1 M) past the expected pKa to a high pH (~11.0).

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point).

-

Validation: Perform the titration in triplicate. Run a blank titration with the solvent alone to correct for any buffering capacity of the solvent system.

Protocol: Determination of logP by Shake-Flask Method (OECD 107)

This is the gold-standard method for measuring lipophilicity.

Rationale: This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a definitive value for the partition coefficient.

Methodology:

-

System Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic phase (n-octanol). Mutually saturate both phases by mixing them for 24 hours, then allowing them to separate.

-

Sample Preparation: Dissolve the test compound in the n-octanol phase to a known concentration (e.g., 1 mg/mL).

-

Partitioning: Mix a known volume of the octanol solution with a known volume of the aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).[1][18]

-

Calculation: Calculate logP as: logP = log₁₀([Compound]octanol / [Compound]aqueous).

-

Validation: The experiment should be performed in triplicate. The sum of the mass of the compound in both phases should be >95% of the initial mass.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay directly measures the impact of deuteration on metabolic rate.

Rationale: Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of CYP enzymes, making them the standard in vitro system for assessing metabolic stability.

Implications for Drug Development:

-

Improved Pharmacokinetics: A slower metabolic clearance of deuterated NDMC would lead to a longer half-life and increased overall drug exposure (AUC). [10][14]* Reduced Dosing Frequency: A longer half-life can support less frequent dosing (e.g., once-daily), which can improve patient adherence. [7]* Lower Peak-to-Trough Fluctuations: Slower clearance can lead to more stable plasma concentrations, potentially reducing concentration-dependent side effects and maintaining efficacy throughout the dosing interval. []* Reduced Inter-Individual Variability: By making the deuterated molecule less susceptible to metabolism by the polymorphic CYP2C19 enzyme, the pharmacokinetic variability between poor, intermediate, and extensive metabolizers could be significantly reduced.

-

Intellectual Property: Deuterated versions of existing drugs are considered new chemical entities, offering a pathway to new patents. [13][14]

Conclusion

The deuteration of N-desmethylclobazam represents a sophisticated, mechanistically driven approach to optimizing a known active metabolite. By leveraging the kinetic isotope effect to attenuate CYP2C19-mediated metabolism, a deuterated version holds the promise of a superior pharmacokinetic profile, characterized by enhanced stability and reduced inter-patient variability. The physicochemical properties, while largely similar to the parent metabolite, diverge critically in metabolic rate. The experimental protocols outlined herein provide a robust framework for the comprehensive characterization of such deuterated drug candidates, enabling a data-driven progression from chemical concept to clinical reality. This strategy exemplifies the modern paradigm of drug optimization, where subtle atomic changes can yield significant therapeutic advantages.

References

-

Gidal, B. E., et al. (2019). A Comprehensive Overview of the Clinical Pharmacokinetics of Clobazam. Epilepsy Research, 153, 55-63.

-

Contin, M., et al. (2021). Clobazam Therapeutic Drug Monitoring: A Comprehensive Review of the Literature with Proposals to Improve Future Studies. Pharmaceuticals (Basel), 14(7), 643.

-

Tolhurst, C. A., & Sane, A. (2017). PharmGKB summary: clobazam pathway, pharmacokinetics. Pharmacogenetics and Genomics, 27(8), 306-310.

-

Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(8), 770-780.

-

Erickson, B. E. (2017). FDA approves first deuterated drug. C&EN Global Enterprise, 95(15), 9.

-

Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634.

-

Patsnap Synapse. (2024). What is the mechanism of Clobazam? Patsnap.

-

Raffa, R. B., Pergolizzi, J. V., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446.

-

Salamandra. (2024). Regulatory Considerations for Deuterated Products. Salamandra, LLC.

-

Al-Zaagi, I. A., et al. (2021). Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. Molecules, 26(14), 4165.

-

Clearsynth Discovery. (2025). Deuterated Drugs Future Potential. Clearsynth.

-

Wikipedia. (n.d.). Deuterated drug. Wikipedia.

-

Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Clearsynth.

-

Sharma, R., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634.

-

Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar.

-

Caccia, S., & Guiso, G. (1982). Determination of clobazam, N-desmethylclobazam and their hydroxy metabolites in plasma and urine by high-performance liquid chromatography. Journal of Chromatography, 230(1), 131-137.

-

Vandenberghe, H., & MacDonald, J. C. (1992). Simultaneous Determination of Clobazam and Its Metabolite Desmethylclobazam in Serum by Gas Chromatography with Electron-Capture Detection. Recent Developments in Therapeutic Drug Monitoring and Clinical Toxicology.

-

Fathabadi, H. G., et al. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Research in Pharmaceutical Sciences, 9(4), 241-248.

- Gidal, B. E., et al. (2019). A Comprehensive Overview of the Clinical Pharmacokinetics of Clobazam. Epilepsy & Behavior, 96, 10-17.

-

Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS One, 13(11), e0205943.

-

Wang, Y., et al. (2022). Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. Journal of Clinical Laboratory Analysis, 36(6), e24479.

-

Wikipedia. (n.d.). Clobazam. Wikipedia.

-

Alfa Chemistry. (n.d.). Focus on the First FDA-Approved Deuterated Drug. Isotope Science / Alfa Chemistry.

-

Rabinovich, I. B. (1970). Influence of Isotopy on the Physicochemical Properties of Liquids. Springer US.

-

National Center for Biotechnology Information. (n.d.). Desmethylclobazam. PubChem Compound Database.

-

BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

-

Neuland Labs. (2023). What Pharmacological Advantages Can Deuterated APIs Deliver? Neuland Labs.

-

EBSCO. (n.d.). Isotopic Effects In Chemical Reactions | Research Starters. EBSCO.

-

Britannica. (2025). Isotope effect | chemistry. Britannica.

-

Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia.

-

Cayman Chemical. (n.d.). N-Desmethylclobazam (nor-Clobazam, CAS Number: 22316-55-8). Cayman Chemical.

-

Włodarczyk, J., et al. (2023). Non-Covalent Isotope Effects. Molecules, 28(8), 3426.

-

American Epilepsy Society. (2012). PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM. American Epilepsy Society.

-

American Epilepsy Society. (2024). change in clobazam pharmacokinetics after introduction of cenobamate. American Epilepsy Society.

-

Jensen, H. S., et al. (2014). Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes. PLOS One, 9(2), e88456.

-

National Center for Biotechnology Information. (n.d.). Clobazam. PubChem Compound Database.

-

LGC Standards. (n.d.). N-Desmethyl Clobazam-d5. LGC Standards.

-

Zhang, M., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Journal of Medicinal Chemistry, 64(19), 14207-14226.

-

Pautigny, C., et al. (2014). A general, versatile and divergent synthesis of selectively deuterated amines. Organic & Biomolecular Chemistry, 12(31), 5862-5866.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. What is the mechanism of Clobazam? [synapse.patsnap.com]

- 4. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clobazam - Wikipedia [en.wikipedia.org]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 13. salamandra.net [salamandra.net]

- 14. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 15. Influence of Isotopy on the Physicochemical Properties of Liquids - I. B. Rabinovich - Google ブックス [books.google.co.jp]

- 16. N-Desmethyl Clobazam-d5 | LGC Standards [lgcstandards.com]

- 17. Desmethylclobazam | C15H11ClN2O2 | CID 89657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

understanding isotopic labeling of N-Desmethyl Clobazam

An In-Depth Technical Guide to the Isotopic Labeling of N-Desmethyl Clobazam for Advanced Bioanalytical Applications

Authored by a Senior Application Scientist

Foreword: The Quintessential Role of the Internal Standard

In the landscape of regulated bioanalysis, particularly in support of pharmacokinetic and toxicokinetic studies, the pursuit of accuracy and precision is paramount. The quantification of drug metabolites, which often represent the primary active moiety, demands a rigorous analytical approach. N-Desmethyl Clobazam (NDMC), the principal active metabolite of the anti-epileptic drug Clobazam, is a case in point. Following repeated administration, NDMC becomes the major circulating species, exhibiting exposures approximately 3-5 times greater than the parent drug at steady state[1]. Its longer half-life further underscores the necessity for its precise measurement in therapeutic drug monitoring (TDM) and clinical research[2][3].

This guide delineates the core principles and technical methodologies surrounding the isotopic labeling of N-Desmethyl Clobazam. We will explore the rationale behind isotopic labeling, the strategic considerations for synthesis, and its application as an internal standard in mass spectrometric assays. The methodologies described herein are grounded in established bioanalytical principles and regulatory expectations, providing researchers, scientists, and drug development professionals with a comprehensive framework for achieving robust and reliable quantitative data.

The Rationale for Isotopic Labeling: Achieving Analytical Supremacy

The gold standard in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled (SIL) internal standard (IS)[4]. A SIL IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N). This near-perfect analogy to the analyte provides unparalleled advantages.

Causality Behind the Choice:

-

Correction for Matrix Effects: Biological matrices like plasma or urine are complex, containing endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the SIL IS co-elutes chromatographically with the analyte and shares identical physicochemical properties, it experiences the same matrix effects[5]. The ratio of the analyte signal to the IS signal remains constant, thus correcting for this variability and ensuring accuracy[5].

-

Compensation for Sample Preparation Variability: Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the SIL IS. This ensures that the analyte/IS ratio remains unaffected by procedural inconsistencies[6].

-

Improved Precision and Accuracy: By mitigating the primary sources of analytical variability, SIL internal standards significantly enhance the precision, accuracy, and ruggedness of the bioanalytical method, a cornerstone of regulatory guidelines from bodies like the FDA and EMA[7][8].

While structurally similar analogs can be used as internal standards, they do not co-elute and may have different extraction recoveries and ionization efficiencies, making them a scientifically inferior choice compared to a SIL IS[9].

Strategic Synthesis of Isotopically Labeled N-Desmethyl Clobazam

The synthesis of a SIL IS must be strategically planned to ensure the label is stable (i.e., does not undergo chemical exchange) and provides a sufficient mass shift to prevent isotopic crosstalk with the unlabeled analyte. Commercially available standards like N-Desmethyl Clobazam-d₅ and N-Desmethyl Clobazam-¹³C₆ are commonly used[10][11][12][13]. The "-d₅" designation typically indicates labeling on the phenyl ring.

Conceptual Synthetic Pathway for N-Desmethyl Clobazam-d₅

While specific, proprietary synthesis routes for commercial standards are not always public, a plausible pathway can be constructed based on known benzodiazepine chemistry[14]. The key is to introduce the isotopic label early in the synthesis using a commercially available labeled starting material. For N-Desmethyl Clobazam-d₅, this would be aniline-d₅.

Step-by-Step Conceptual Protocol:

-

Buchwald-Hartwig Amination: The synthesis would likely begin with the coupling of aniline-d₅ with 2-bromo-5-chloro-1-nitrobenzene. This reaction forms the diarylamine intermediate, N-(phenyl-d₅)-5-chloro-2-nitroaniline.

-

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine. A common method is catalytic hydrogenation using a palladium catalyst (Pd/C) or reduction with tin(II) chloride (SnCl₂) in an acidic medium. This step yields 5-chloro-N¹-(phenyl-d₅)-benzene-1,2-diamine.

-

Cyclization with a Malonate Equivalent: The resulting diamine is then reacted with a suitable three-carbon building block to form the diazepine ring. A common reagent for this is diethyl malonate or a derivative thereof. This condensation and subsequent cyclization reaction forms the benzodiazepine core.

-

Final Product Formation: The reaction yields 8-Chloro-1-(phenyl-d₅)-1,5-dihydro-2H-benzo[b][7][15]diazepine-2,4(3H)-dione, which is N-Desmethyl Clobazam-d₅[10].

This synthetic approach ensures the deuterium labels are on the aromatic phenyl ring, which is not susceptible to back-exchange under typical physiological or analytical conditions.

Visualization of the Synthetic Workflow

The logical flow from starting materials to the final labeled product is crucial for understanding the process.

Caption: Conceptual synthetic workflow for N-Desmethyl Clobazam-d₅.

Application in Bioanalytical Methodologies: A Self-Validating System

The integration of isotopically labeled NDMC into an LC-MS/MS method for TDM or pharmacokinetic studies is the ultimate application. A robust method, validated according to EMA or FDA guidelines, ensures the reliability of the generated data[2][7][8].

Experimental Protocol: LC-MS/MS Quantification of NDMC in Human Plasma

This protocol describes a typical workflow for the quantification of NDMC using N-Desmethyl Clobazam-d₅ as the internal standard.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare stock solutions of unlabeled NDMC and NDMC-d₅ (IS) in a suitable organic solvent (e.g., methanol)[2].

- Create a series of working standard solutions of NDMC by serial dilution.

- Spike blank human plasma with the working standard solutions to prepare calibration standards covering the expected concentration range (e.g., 200-10,000 ng/mL)[13][16].

- Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high).

2. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of plasma samples (calibrators, QCs, or unknown study samples) into a 96-well plate[13].

- Add 50 µL of the IS working solution (e.g., 1000 ng/mL NDMC-d₅ in buffer) to each well[13]. Expertise Insight: Adding the IS at the earliest stage is critical to ensure it tracks the analyte through the entire process[6].

- Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

- Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean 96-well plate for analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C-18) is commonly used[16].

- Mobile Phase A: 0.1% Formic acid in 5 mM ammonium formate.

- Mobile Phase B: 0.1% Formic acid in acetonitrile[16].

- Flow Rate: 0.5 mL/min.

- Injection Volume: 5 µL.

- A gradient elution is typically employed to separate the analyte from matrix components.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Monitor the specific precursor-to-product ion transitions for both the analyte and the IS.

Data Presentation: Key Parameters for Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Desmethyl Clobazam | 287.0 | 245.0 |

| N-Desmethyl Clobazam-d₅ | 292.0 | 250.0 |

| Table 1: Example MRM transitions for NDMC and its d₅-labeled internal standard[12]. The +5 Da mass shift provides clear separation from the analyte's natural isotopic distribution. |

Visualization of the Bioanalytical Workflow

This diagram illustrates the journey from sample collection to data generation, highlighting the critical role of the SIL IS.

Caption: Standard bioanalytical workflow for NDMC quantification.

Trustworthiness and Self-Validation: Ensuring Data Integrity

A well-described protocol is trustworthy only if it is self-validating. In bioanalysis, this is achieved through rigorous method validation and the continuous monitoring of system suitability.

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines[7][8]. Key parameters to assess include:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components[17]. This is confirmed by analyzing at least six independent sources of blank matrix.

-

Linearity and Range: The method must demonstrate a linear relationship between the analyte/IS peak area ratio and the concentration over a defined range[2].

-

Accuracy and Precision: Intra- and inter-day accuracy and precision must be within acceptable limits (typically ±15% of nominal, ±20% at the Lower Limit of Quantification, LLOQ)[2].

-

Matrix Effect: Assessed to ensure that ion suppression/enhancement is consistent across different sources of matrix.

-

Stability: Analyte stability must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).

-

-

Internal Standard Response Monitoring: During the analysis of study samples, the absolute response of the IS should be monitored. A significant deviation in the IS response in a particular sample compared to the calibrators and QCs may indicate a problem with that sample's extraction or a severe, unique matrix effect, warranting investigation.

Conclusion: The Bedrock of Reliable Pharmacokinetic Data

The isotopic labeling of N-Desmethyl Clobazam is not merely a technical exercise; it is a fundamental requirement for the generation of high-quality, defensible data in a regulated environment. The use of a stable isotope-labeled internal standard like N-Desmethyl Clobazam-d₅ or -¹³C₆ is the most effective strategy to mitigate the inherent variabilities of LC-MS/MS analysis in complex biological matrices. By understanding the principles of its synthesis and application, and by adhering to rigorous validation standards, researchers can ensure that their pharmacokinetic and therapeutic drug monitoring studies are built on a foundation of analytical excellence.

References

-

Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency (EMA). [Link]

-

Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency (EMA). [Link]

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]

-

Determination of clobazam, N-desmethylclobazam and their hydroxy metabolites in plasma and urine by high-performance liquid chromatography. PubMed. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

-

Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. MDPI. [Link]

-

PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM. American Epilepsy Society. [Link]

-

Pharmacokinetics of N-desmethylclobazam in healthy volunteers and patients with epilepsy. PubMed Central. [Link]

-

Development and Validation of Method for the Determination of Clonazepam, Clobazam and N-desmethylclobazam in Serum by LC-MS/MS. BrJAC. [Link]

-

N-Desmethylclobazam-d5. Pharmaffiliates. [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]

-

N-Desmethyl Clobazam-D5 CAS#: 129973-75-7. ChemWhat. [Link]

-

Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. PubMed. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

Protein precipitation method for determination of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. PubMed. [Link]

-

Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. PubMed Central. [Link]

-

Chromatography of clobazam and N-desmethylclobazam at the LLOQ (no color). ResearchGate. [Link]

-

N-Desmethyl Clobazam-D5. SynZeal. [Link]

-

Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Bentham Science. [Link]

-

The clobazam metabolite N-desmethyl clobazam is an α2 preferring benzodiazepine with an improved therapeutic window for antihyperalgesia. PubMed Central. [Link]

-

isotope-labeled internal standards: Topics by Science.gov. Science.gov. [Link]

-

Clobazam Therapeutic Drug Monitoring: A Comprehensive Review of the Literature with Proposals to Improve Future Studies. NIH. [Link]

-

Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Population Pharmacokinetics and Model-Informed Precision Dosing of Clobazam Based on the Developmental and Genetic Characteristics of Children with Epilepsy. PubMed Central. [Link]

-

The analysis of clobazam and its metabolite desmethylclobazam by high-performance liquid chromatography. PubMed. [Link]

-

Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC. Ovid. [Link]

-

(PDF) Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. ResearchGate. [Link]

-

Simultaneous determination of clobazam, N-desmethyl clobazam and clonazepam in plasma by high performance liquid chromatography. PubMed. [Link]

Sources

- 1. PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM [aesnet.org]

- 2. Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography [mdpi.com]

- 3. Population Pharmacokinetics and Model-Informed Precision Dosing of Clobazam Based on the Developmental and Genetic Characteristics of Children with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. waters.com [waters.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Protein precipitation method for determination of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of clobazam, N-desmethylclobazam and their hydroxy metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioanalysisforum.jp [bioanalysisforum.jp]

A Senior Application Scientist's Technical Guide to N-Desmethyl Clobazam-d5: Sourcing, Purity, and Analytical Application

Executive Summary: This guide provides researchers, bioanalytical scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and implementing N-Desmethyl Clobazam-d5 as a stable isotope-labeled internal standard (SIL-IS). We delve into the critical importance of supplier qualification, the deconstruction of a Certificate of Analysis (CoA), and provide detailed, field-proven protocols for identity verification and analytical deployment. The methodologies outlined herein are designed to ensure the highest level of data integrity and reproducibility in regulated and non-regulated bioanalysis.

Introduction: The Quintessential Role of N-Desmethyl Clobazam-d5 in Bioanalysis

N-Desmethyl Clobazam, also known as norclobazam, is the primary active metabolite of the 1,5-benzodiazepine anticonvulsant drug, Clobazam.[1][2] Given its significant contribution to the overall pharmacological effect and its long half-life, regulatory agencies require the quantification of both the parent drug and this metabolite in pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies.[1]

The "gold standard" for this quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. An ideal IS is a stable isotope-labeled (SIL) version of the analyte. N-Desmethyl Clobazam-d5, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is the preferred SIL-IS for this purpose.[3][4][5]

The rationale for using a SIL-IS is rooted in its properties:

-

Co-elution: It is chemically identical to the analyte and therefore exhibits nearly identical chromatographic behavior.

-

Similar Ionization Efficiency: It ionizes with the same efficiency as the analyte in the mass spectrometer source.

-

Mass Differentiation: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z).

This near-perfect emulation of the analyte's behavior allows for robust correction of matrix effects and extraction variability, a cornerstone of reliable bioanalysis.[6]

Sourcing and Qualification of N-Desmethyl Clobazam-d5

The integrity of an entire study can be compromised by a substandard reference material. Therefore, rigorous supplier qualification and incoming material verification are not optional steps but a fundamental requirement.

Verified Suppliers

Several reputable suppliers specialize in the synthesis and certification of analytical reference standards, including N-Desmethyl Clobazam-d5. While not an exhaustive list, the following vendors are recognized sources for high-purity stable-labeled compounds:

| Supplier | Example Product Information | Notes |

| LGC Standards | Available as a solution in Methanol or Acetonitrile (e.g., 0.5mg/mL).[3][7] | Provides detailed Certificates of Analysis with isotopic purity distribution.[7][8] |

| Toronto Research Chemicals (TRC) | Sold through distributors like Fisher Scientific.[9] | A primary manufacturer known for a wide range of research chemicals and analytical standards. |

| Pharmaffiliates | Catalogue number: PA STI 021992.[4] | Specializes in pharmaceutical impurities and reference standards. |

| Clinivex | Available as a solution (e.g., 0.5mg/mL in Methanol).[10] | Provides reference standards for research and clinical applications. |

| Cayman Chemical | Item No. 18564 (for unlabeled N-Desmethylclobazam). | While this is for the unlabeled compound, they are a known supplier of analytical standards and may offer the labeled version.[2] |

The Certificate of Analysis (CoA): A Critical Examination

The CoA is the single most important document accompanying a reference standard. It is not merely a formality but a detailed report of the material's quality. A thorough review of the CoA is the first line of defense against analytical errors.

Workflow for CoA and Incoming Material Qualification

Caption: Workflow for qualifying a new batch of N-Desmethyl Clobazam-d5.

A robust CoA for N-Desmethyl Clobazam-d5 should contain the following information, which must be critically evaluated:

| Parameter | Specification & Rationale | Example Data (from LGC CoA[7][8]) |

| Chemical Purity | >95-98% (typically by HPLC/UV or LC-MS) . This ensures that the response measured is from the compound of interest and not an impurity. Impurities can cause analytical interference or lead to inaccurate standard concentrations. | >95% or 97% |

| Isotopic Purity | >95% d5 incorporation . This is paramount. Low isotopic purity, specifically the presence of the unlabeled (d0) species, will lead to an overestimation of the native analyte at low concentrations. The distribution of other deuterated species (d1-d4) should also be minimal. | d5 = 94.60%, d4 = 5.04%, d3 = 0.26%, d2 = 0.04%, d1 = 0.02%, d0 = 0.03% |

| Identity Confirmation | Conforms to Structure (¹H-NMR, MS) . NMR confirms the overall chemical structure, while MS confirms the molecular weight, including the mass shift from deuterium incorporation. | Conforms |

| Certified Concentration | Stated value with uncertainty (e.g., 0.1 mg/mL) . For solutions, the concentration must be certified. This value is the foundation of the entire calibration curve. | 0.1 mg/mL in Acetonitrile or 0.5 mg/mL in Methanol |

| Storage Conditions | -20°C or 2-8°C .[4][8][11] Improper storage can lead to degradation or solvent evaporation, altering the concentration. | -20°C, Inert atmosphere |

Purity, Identity, and Application Protocols

Independent verification of the supplier's CoA is a requirement for regulated bioanalysis and a best practice in all research.

Protocol 1: LC-MS Verification of Identity and Isotopic Purity

Causality: This protocol uses high-resolution mass spectrometry (if available) or a standard triple quadrupole to confirm the mass of the deuterated compound and, crucially, to assess the isotopic distribution. This directly verifies the two most important MS-related parameters from the CoA.

Methodology:

-

Preparation: Dilute the certified standard solution to an appropriate concentration (e.g., 100 ng/mL) in a 50:50 mixture of mobile phase A and B (see composition in Protocol 2).

-

Instrumentation: Use a standard LC-MS/MS system.

-

Infusion or Chromatography: The diluted sample can be directly infused into the mass spectrometer or injected via the LC system. A short isocratic LC method is sufficient.

-

MS Acquisition:

-

Perform a full scan in positive ion mode (Q1 scan) over a mass range that includes the parent compound and the d5-labeled standard (e.g., m/z 280-300).

-

The expected monoisotopic mass for N-Desmethyl Clobazam (C₁₅H₁₁ClN₂O₂) is ~286.05 m/z.[5]

-

The expected monoisotopic mass for N-Desmethyl Clobazam-d5 (C₁₅H₆D₅ClN₂O₂) is ~291.08 m/z.[3][12]

-

-

Data Analysis:

-

Confirm the presence of a major peak at the expected m/z for the d5 compound.

-

Zoom in on the isotopic cluster around m/z 291. Examine the signal intensity at m/z 287 (corresponding to any d0 impurity). The relative intensity of the d0 peak compared to the d5 peak should be consistent with the isotopic purity reported in the CoA.

-

Protocol 2: LC-MS/MS Bioanalytical Method Implementation

Causality: This protocol describes the use of N-Desmethyl Clobazam-d5 as an internal standard for the quantification of the target analyte in a biological matrix (e.g., plasma). This serves as the ultimate functional validation of the material. The method is adapted from established and published procedures.[13][14][15]

1. Reagents and Materials:

-

Plasma: Blank human plasma.

-

Solvents: Methanol, Acetonitrile (HPLC or LC-MS grade).

-

Mobile Phase Additives: Ammonium formate, Formic acid.

-

Analytes: Certified reference standards of N-Desmethyl Clobazam and N-Desmethyl Clobazam-d5.

2. Stock and Working Solutions:

-

Prepare primary stock solutions of N-Desmethyl Clobazam (unlabeled) in methanol (e.g., 1 mg/mL).

-

Use the supplier-certified N-Desmethyl Clobazam-d5 solution as the IS stock.

-

Prepare a series of working solutions for the calibration curve by serially diluting the unlabeled stock.

-

Prepare an IS working solution by diluting the d5-stock to a fixed concentration (e.g., 1000 ng/mL) in 50:50 acetonitrile:water.[15]

3. Sample Preparation (Protein Precipitation): [13]

-

Pipette 50 µL of blank plasma, calibration standard, or unknown sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution to all tubes (except double blanks).

-

Vortex briefly.

-

Add 150 µL of cold acetonitrile or methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC Column | Phenomenex Kinetex™ Biphenyl (50 x 2.1 mm, 1.7 µm)[13] or Agilent Zorbax Eclipse Plus C-18 (RRHD)[14] |

| Mobile Phase A | 5 mM Ammonium Formate with 0.05% Formic Acid in Water[14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[13][14] |

| Flow Rate | 0.4 - 0.6 mL/min[13][14] |

| Injection Volume | 5 - 10 µL[13][14] |

| Gradient | Isocratic or a rapid gradient optimized for separation from Clobazam and other metabolites. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

5. Mass Spectrometry Transitions (MRM): The selection of precursor and product ions is critical for selectivity and sensitivity. The following are examples from the literature:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| N-Desmethyl Clobazam | 287.0 | 245.0 | [13] |

| N-Desmethyl Clobazam-d5 | 292.0 | 250.0 | [13] |

6. System Validation and Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte.

-

The curve is fitted using a linear regression model with appropriate weighting (e.g., 1/x²).

-

The method should be validated according to regulatory guidelines (e.g., CLSI C62-A), assessing linearity, accuracy, precision, selectivity, and matrix effects.[15] The linear range for N-Desmethyl Clobazam is often in the range of 200-10,000 ng/mL.[14][15]

Conclusion

N-Desmethyl Clobazam-d5 is an indispensable tool for the accurate bioanalysis of Clobazam and its active metabolite. However, the reliability of this tool is entirely dependent on its quality. This guide provides a robust framework for scientists to source high-purity material, critically evaluate its certified quality through the CoA, and implement it in a validated LC-MS/MS workflow. By adhering to these principles of supplier qualification, independent verification, and methodical application, researchers can ensure the generation of high-quality, reproducible, and defensible data in their drug development and clinical research programs.

References

-

Patel, D., Sharma, P., Shah, S., et al. (2019). Protein precipitation method for determination of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. Biomedical Chromatography. [Link]

-

CAS No : 129973-75-7 | Product Name : N-Desmethylclobazam-d5. Pharmaffiliates. [Link]

-

N-Desmethyl Clobazam-d5 (0,1mg/ml in Acetonitrile) 1X1ml. genesapiens. [Link]

-

Caccia, S., & Ghezzi, P. (1983). Determination of clobazam, N-desmethylclobazam and their hydroxy metabolites in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Isse, F. A., & Mahmoud, S. H. (2021). Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. Analytica. [Link]

-

Isse, F. A., & Mahmoud, S. H. (2021). (PDF) Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. ResearchGate. [Link]

-

Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. ResearchGate. [Link]

-

Desmethylclobazam. PubChem, National Institutes of Health. [Link]

-

Synthesis of deuterated metabolites. Hypha Discovery. [Link]

-